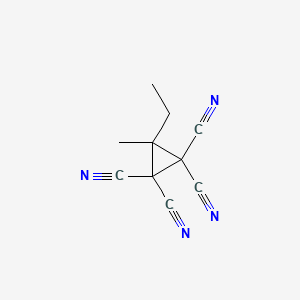
3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile: is an organic compound with the molecular formula C10H8N4 It is a derivative of cyclopropane, characterized by the presence of four nitrile groups attached to the cyclopropane ring, along with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl and methyl-substituted cyclopropane derivatives.
Nitrile Introduction: The nitrile groups are introduced through reactions involving cyanation agents like sodium cyanide or potassium cyanide.
Cyclopropane Formation: The cyclopropane ring is formed through cyclization reactions, often using strong bases or catalysts to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution Reagents: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines or secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile involves its interaction with molecular targets and pathways. The nitrile groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-methyl-1,1,2,2-tetracyanopropane
- 1-Methyl-1-ethyl-tetracyanocyclopropane
- Aethyl-methyl-cyclopropan-1,1,2,2-tetracarbonitril
Uniqueness
3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups, along with four nitrile groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
13017-68-0 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-ethyl-3-methylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4/c1-3-8(2)9(4-11,5-12)10(8,6-13)7-14/h3H2,1-2H3 |
InChI Key |
RCQUCCNRYJPYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C1(C#N)C#N)(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-1-(2,4-dichlorophenyl)-N,N-dimethylmethanamine](/img/structure/B11108352.png)
![N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide](/img/structure/B11108360.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11108364.png)
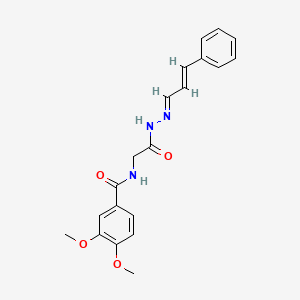
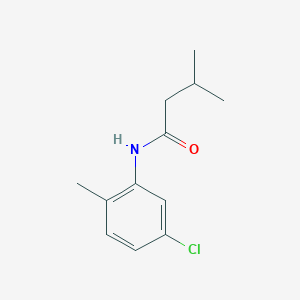
![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B11108390.png)
![N-(3,5-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11108396.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide](/img/structure/B11108403.png)
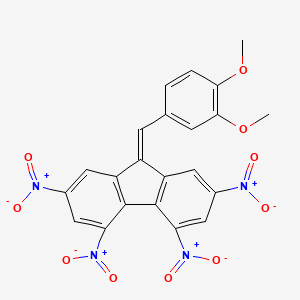
![2-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11108414.png)
![3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11108419.png)

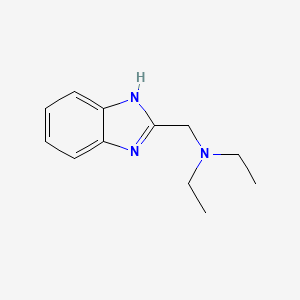
![N,N'-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide](/img/structure/B11108439.png)
